Isothiuronium

Übersicht

Beschreibung

Herstellungsmethoden

AHR-1911 kann durch die Reaktion von 10-Undecen-1-yliodid mit Thioharnstoff synthetisiert werden . Die Reaktion beinhaltet typischerweise das Erhitzen der Reaktanten in einem geeigneten Lösungsmittel unter Rückflussbedingungen. Das Produkt wird anschließend durch Umkristallisation oder andere geeignete Methoden gereinigt . Industrielle Produktionsmethoden können ähnliche Synthesewege, aber in größerem Maßstab, mit Optimierung für Ausbeute und Reinheit beinhalten.

Vorbereitungsmethoden

AHR-1911 can be synthesized through the reaction of 10-undecen-1-yl iodide with thiourea . The reaction typically involves heating the reactants in a suitable solvent under reflux conditions. The product is then purified through recrystallization or other appropriate methods . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Analyse Chemischer Reaktionen

Hydrolysis to Thiols

Isothiouronium salts undergo base-mediated hydrolysis to yield thiols, a reaction exploited for controlled thiol release in hydrogels and drug delivery systems.

Reaction Mechanism :

This reaction is highly efficient under alkaline conditions, with sodium hydroxide or sodium metabisulfite facilitating hydrolysis .

Key Findings :

-

Hydrogels functionalized with isothiouronium groups (e.g., PEGDA-AUITB) achieved >95% conversion to thiols within 24 hours at pH 9.0 .

-

Surface isoelectric points of hydrogels increased from 4.5 to 9.0 after functionalization, enhancing adsorption of anionic drugs like diclofenac .

Alkylation and Guanidinium Formation

Isothiouronium salts participate in alkylation reactions, enabling the synthesis of guanidinium derivatives.

Rathke Synthesis :

This method is used to introduce guanidinium groups into amines, with S-methylisothiourea as a common reagent .

Applications :

-

Chelating resins with isothiouronium groups recover mercury and platinum ions from solutions via thiophilic interactions .

Redox Reactions Involving Thiols

Isothiouronium-derived thiols participate in redox reactions, forming disulfide bonds.

Case Study :

Silica particles catalyzed oxidation of thiols to disulfides with up to 95% conversion efficiency :

Mechanistic studies suggest surface-bound silyloxy radicals abstract hydrogen atoms from thiols, enabling radical recombination .

Table 1: Reaction Rates of Thiol Oxidation

| Substrate | Conversion (%) | Time (h) | Catalyst |

|---|---|---|---|

| Cysteine | 92 | 24 | Silica (50 nm) |

| Glutathione | 88 | 24 | Silica (50 nm) |

| 2-Mercaptoethanol | 95 | 24 | Silica (50 nm) |

Catalytic Enhancement

Electrochemical modulation boosts reaction rates of isothiouronium-mediated processes.

Key Insight :

-

Applying a 1 V potential increased catalytic rates by up to 100,000× in model systems, attributed to enhanced electrostatic interactions at interfaces .

Biocidal Activity

Copper-isothiouronium complexes exhibit enhanced antimicrobial properties.

Data :

-

Copper complexes of azobenzene isothiouronium salts showed 2–5× higher biocidal activity against E. coli and S. aureus compared to parent salts .

These reactions underscore isothiouronium's versatility in organic synthesis, materials functionalization, and biomedical applications. Recent advances in electrochemical catalysis and green chemistry further expand its utility in sustainable industrial processes.

Wissenschaftliche Forschungsanwendungen

AHR-1911 wurde ausgiebig für seine wissenschaftlichen Forschungsanwendungen untersucht, darunter:

Wirkmechanismus

Der Wirkungsmechanismus von AHR-1911 beinhaltet die Hemmung der Proteinsynthese auf der Ebene der Transpeptidierung . Es interferiert mit der Elongationsphase der Proteinsynthese, indem es die Bindung von Aminoacyl-tRNA an Ribosomen und die anschließende Transpeptidierungsreaktion hemmt . Diese Hemmung wirkt sich sowohl auf die cytoplasmatische als auch auf die mitochondriale Proteinsynthese aus und trägt zu seiner Antitumoraktivität bei .

Vergleich Mit ähnlichen Verbindungen

AHR-1911 ist unter den Thioharnstoffderivaten aufgrund seiner starken inhibitorischen Wirkung auf die Proteinsynthese und seiner signifikanten Antitumoreigenschaften einzigartig . Zu ähnlichen Verbindungen gehören andere Thiopseudoharnstoffe, wie zum Beispiel:

S-(10-Undecen-1-yl)thioharnstoff: Weniger effektiv bei der Hemmung der Proteinsynthese im Vergleich zu AHR-1911.

N-Phenyl-N’-(2-Chlorethyl)harnstoff: Zeigt antiproliferative Aktivität, aber mit unterschiedlicher Selektivität und Mechanismus.

AHR-1911 sticht durch seinen spezifischen Wirkungsmechanismus und seine Wirksamkeit bei der Hemmung des Tumorwachstums hervor .

Biologische Aktivität

Isothiuronium compounds, particularly this compound salts, have garnered significant attention in recent years due to their diverse biological activities. This article explores their mechanisms of action, therapeutic potential, and relevant case studies, focusing on their antitumor and antimicrobial properties.

Overview of this compound

This compound salts are derivatives of thiourea, characterized by the presence of a positively charged nitrogen atom. They are synthesized through various methods and exhibit a range of biological activities, making them valuable in medicinal chemistry.

Antitumor Activity

Recent studies have highlighted the potential of this compound salts as anticancer agents, particularly against melanoma and leukemia.

-

Inhibition of Oncogenic Pathways :

- This compound salts have been shown to decrease the expression of the NRAS oncogene, which is frequently mutated in melanoma. This reduction leads to increased apoptosis in cancer cells .

- A study demonstrated that allylic this compound salts exhibited cytotoxic effects with CC50 values ranging from 7 to 28 μM against various melanoma cell lines. Notably, the combination of these salts with vemurafenib resulted in a synergistic effect, enhancing their efficacy .

- Cell Cycle Dynamics :

- Anti-invasion Properties :

Case Studies

- Study on Leukemia : A comprehensive screening of this compound and quaternary salts revealed promising anticancer activity against leukemia cells. The study included quantum chemical calculations to assess the stability and energy features of these compounds, indicating that certain derivatives had lower calculated energies and higher solubility, correlating with increased biological activity .

Antimicrobial Activity

This compound compounds also demonstrate significant antimicrobial properties.

-

Antibacterial Activity :

- A series of isothiouronium salt derivatives were evaluated for their antibacterial efficacy against Gram-positive bacteria. The results indicated that these compounds exhibited comparable activity to traditional antibiotics like teicoplanin, with some derivatives showing enhanced binding affinity due to the positively charged nitrogen .

-

Biocidal Activity :

- Research on azobenzene isothiouronium salts showed that their copper complexes had superior biocidal activity against various pathogens, including both Gram-positive and Gram-negative bacteria. This was attributed to improved adsorption and micellization properties compared to their parent compounds .

Data Summary

Eigenschaften

CAS-Nummer |

22584-04-9 |

|---|---|

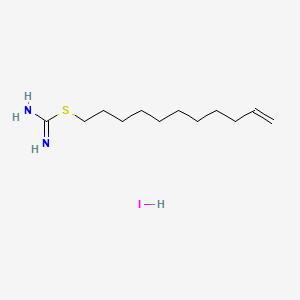

Molekularformel |

C12H25IN2S |

Molekulargewicht |

356.31 g/mol |

IUPAC-Name |

undec-10-enyl carbamimidothioate;hydroiodide |

InChI |

InChI=1S/C12H24N2S.HI/c1-2-3-4-5-6-7-8-9-10-11-15-12(13)14;/h2H,1,3-11H2,(H3,13,14);1H |

InChI-Schlüssel |

INDZTCRIYSRWOH-UHFFFAOYSA-N |

SMILES |

C=CCCCCCCCCCSC(=N)N.I |

Kanonische SMILES |

C=CCCCCCCCCCSC(=N)N.I |

Aussehen |

Solid powder |

Key on ui other cas no. |

22584-04-9 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

AHR 1911 AHR-1911 AHR1911 Isothiouronium Isothiuronium |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.